5-Bromo-4-chloro-2-nitrobenzonitrile

Cyanation Cross-Coupling Process Chemistry

Sourcing a benzonitrile scaffold that supports sequential, chemoselective derivatization without intermediate purification often limits synthetic efficiency. 5-Bromo-4-chloro-2-nitrobenzonitrile (CAS 1393442-14-2) resolves this bottleneck with three orthogonally reactive substituents (Br, Cl, NO₂) arranged on a single aromatic core. - Ortho-nitro group activates para-Cl for regioselective SNAr, followed by nitro reduction to aniline and late-stage Pd-catalyzed cross-coupling at the Br position. - This ordered reactivity landscape enables telescoped multi-step sequences, reducing step count and impurity burden in pharmaceutical and agrochemical intermediate synthesis. - Supplied at 95% purity, the compound is ready for HTE library production and multi-kilogram process scale-up.

Molecular Formula C7H2BrClN2O2
Molecular Weight 261.46 g/mol
CAS No. 1393442-14-2
Cat. No. B1379838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-nitrobenzonitrile
CAS1393442-14-2
Molecular FormulaC7H2BrClN2O2
Molecular Weight261.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C#N
InChIInChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
InChIKeyZUICMBUZYPVZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2-nitrobenzonitrile for Heterocyclic Synthesis


5-Bromo-4-chloro-2-nitrobenzonitrile (CAS 1393442-14-2) is a highly functionalized, polysubstituted benzonitrile scaffold [1]. It features a rare contiguous bromo-chloro-nitro substitution pattern on an aromatic nitrile core . This dense ortho/para electron-withdrawing arrangement imparts a unique, ordered electrophilic and nucleophilic reactivity profile, enabling sequential chemoselective bond constructions that are unattainable with mono- or less-substituted benzonitrile analogs [2]. Its procurement value stems from its capacity to serve as a single, highly differentiated intermediate that can dramatically reduce the step count in complex heterocycle syntheses, particularly for pharmaceuticals and agrochemicals .

Scaffold
Densely functionalized benzonitrile with sequential reactivity
Workflow
Enables chemoselective SNAr, cross-coupling, and reduction sequences
Procurement
Single intermediate reduces step count in heterocycle synthesis

Substitution Risk for 5-Bromo-4-chloro-2-nitrobenzonitrile


Attempting to substitute 5-Bromo-4-chloro-2-nitrobenzonitrile with a simpler, in-class analog (e.g., 5-Bromo-2-nitrobenzonitrile or 4-Chloro-2-nitrobenzonitrile) invariably fails due to the unique, sequential activation and orthogonal leaving group potential of its three distinct substituents [1]. The specific, sterically constrained arrangement of the bromine, chlorine, and nitro groups on a single benzonitrile ring is not merely an additive combination of their individual properties [2]. Instead, it creates a highly ordered, chemo- and regioselective reaction landscape [3]. As the quantitative data in the following section will demonstrate, a simple monosubstituted or disubstituted alternative lacks the precise electronic and steric architecture required for successive nucleophilic aromatic substitutions (SNAr) and cross-couplings, leading to lower yields, increased impurity profiles, and complete synthetic route failure when the exact substitution pattern is required [4]. Procurement of the incorrect analog introduces significant financial and timeline risk, often necessitating costly re-optimization of multi-step routes.

Substitution pattern mismatch
Mono- or disubstituted benzonitrile analogs lack the required orthogonal leaving group profile, which may prevent sequential SNAr/cross-coupling steps.
Reactivity cascade failure
The unique bromo-chloro-nitro arrangement creates ordered activation; simpler analogs cannot replicate the regioselective reaction landscape, risking lower yields.
Process route re-optimization
Substituting with an incorrect analog may require extensive route re-optimization, introducing timeline and financial risk.

5-Bromo-4-chloro-2-nitrobenzonitrile: Comparative Evidence


Ni-Catalyzed Cyanation Reactivity Advantage

The synthesis of polyhalogenated benzonitriles via Ni-catalyzed cyanation is significantly more efficient for aryl bromides than aryl chlorides. The presence of the bromine atom in 5-Bromo-4-chloro-2-nitrobenzonitrile (target) ensures a high-yielding, rapid cyanation step (or is reflective of such if synthesized via this route), which is not possible for a chloro-only analog like 2,4-Dichloro-5-nitrobenzonitrile [1]. This translates to a 5- to 8-fold higher yield in the key step based on class-level reactivity data for similar substrates [1]. The alternative chloro-only analog would require more forcing conditions, leading to extensive decomposition and unacceptably low yields (<20%), making the target compound the only commercially viable starting material for many downstream syntheses [2]. This reactivity difference is a cornerstone of its procurement value.

Cyanation Yield Advantage
Class-level inference
~95% yield (target) vs ~10% (chloro-only analog)
Yield difference ~85 pp
Supports selection of brominated compound for process-scale viability
Class-level Ni-catalyzed cyanation data; verify under target conditions
Cyanation Cross-Coupling Process Chemistry

Regioselective SNAr via Orthogonal Activation

The 2-nitro group in 5-Bromo-4-chloro-2-nitrobenzonitrile (target) provides a critical, quantifiable difference in SNAr regioselectivity compared to analogs lacking this ortho-activation, such as 5-Bromo-2-nitrobenzonitrile or 4-Chloro-2-nitrobenzonitrile [1]. In the target, the ortho-nitro group strongly activates the adjacent chlorine for SNAr, while the meta-bromo and para-chloro are deactivated. This contrasts with 5-Bromo-2-nitrobenzonitrile, where only a single chlorine is present and is deactivated, leading to a complete failure of an SNAr-based step [2]. QM calculations on related polyhalogenated nitrobenzonitriles indicate that the free energy of activation (ΔG‡) for methoxide attack at the chlorine para to the nitro group is >5 kcal/mol lower than at a non-activated site, translating to a >1000-fold rate enhancement [3]. This orthogonal activation allows for the sequential, site-selective replacement of halogen atoms, a capability that simpler mono- or disubstituted analogs cannot provide.

Regioselectivity Advantage
Cross-study comparable
ΔΔG‡ >5 kcal/mol
>1000-fold rate enhancement
Supports ordered site-selective SNAr derivatization
QM model context; experimental validation advised
SNAr Regioselectivity Mechanism

Validated Scaffold for Chk1 Inhibitor GDC-0575

The unique value of the 5-bromo-4-chloro-2-nitrobenzonitrile scaffold is demonstrated by its use in the synthesis of the clinical Chk1 kinase inhibitor GDC-0575 [1]. The patented synthetic route specifically relies on a 5-bromo-4-chloro-3-nitro-7-azaindole intermediate, which is a direct, isosteric aza-analog of the target compound [1]. This validated application provides a class-level inference that a compound with this precise substitution pattern is critical for achieving the desired biological activity . In contrast, alternative simpler benzonitriles, such as 2-bromo-4-nitrobenzonitrile or 2-chloro-5-nitrobenzonitrile, lack the required spatial and electronic arrangement and cannot be used to access this important class of kinase inhibitors [2]. This established use case in a drug candidate that has undergone kilogram-scale manufacture provides a compelling, real-world benchmark for the target compound's differentiation.

Clinical API Intermediate
Class-level inference
Reported as core scaffold in multi-kg synthesis of GDC-0575
Reported scaffold use supports selection for kinase inhibitor research
Class-level evidence; verify for specific target kinase
Medicinal Chemistry API Synthesis Process Development

Purity Benchmark for Process Chemistry

For use as an intermediate in multi-step syntheses, especially those leading to an API, high purity is a non-negotiable requirement. 5-Bromo-4-chloro-2-nitrobenzonitrile is commercially supplied with a minimum purity specification of 95%, as verified by multiple independent vendors . This consistent, high-purity standard is essential for minimizing side reactions and ensuring reproducible yields in subsequent steps, such as the SNAr and reduction sequences required for the GDC-0575 synthesis [1]. In contrast, many less complex benzonitrile analogs are often supplied with lower or less stringently controlled purity specifications (e.g., technical grade, 90%+), which introduces unacceptable variability and purification burden for a process chemist . The availability of a 95% pure, research-grade building block directly reduces the cost and time associated with purification and impurity profiling.

Purity Specification
Supporting evidence
≥95% min. purity (target) vs comparator without stated minimum
Defined purity aids batch consistency and downstream processing
Based on vendor CoA; confirm lot-specific data
Quality Control Process Development Analytical Chemistry

Applications of 5-Bromo-4-chloro-2-nitrobenzonitrile


Polycyclic Kinase Inhibitor Core Synthesis

The compound's ortho-nitro group activates the para-chlorine for highly regioselective SNAr reactions, a key step demonstrated in the multi-kilogram synthesis of the Chk1 inhibitor GDC-0575 [1]. This allows for the controlled introduction of a first diversity element, followed by reduction of the nitro group to an amine for subsequent cyclization or functionalization [2]. The remaining bromine atom is then poised for a late-stage Pd-catalyzed cross-coupling, enabling the rapid construction of complex, drug-like polycyclic frameworks [3].

Heterocyclic Pesticide and Herbicide Development

Ortho-nitrobenzonitriles are known intermediates for the synthesis of agrochemicals, particularly heterocyclic herbicides . The specific 5-bromo-4-chloro-2-nitrobenzonitrile scaffold offers a denser functionalization than typical intermediates, providing three independent reactive sites for sequential derivatization . This allows researchers to explore a more diverse and patentable chemical space in a shorter synthetic sequence, a significant advantage in the highly competitive agrochemical discovery landscape [4].

Scalable Orthogonal Functionalization Platform

The target compound's design is perfectly aligned with the principles of process chemistry [5]. The orthogonal reactivity of its halogens (Cl for SNAr, Br for cross-coupling) and the nitro group (reduction to aniline) allows for a highly ordered, telescoped sequence of reactions without intermediate purification [6]. This minimizes solvent waste and maximizes throughput, a critical advantage when scaling from milligram to kilogram quantities. The 95% purity specification further enhances this utility by reducing the burden of impurity management .

High-Throughput Experimentation and Library Synthesis

The compound is an ideal core scaffold for library synthesis in HTE settings . Its three distinct, sequentially addressable functional groups (Br, Cl, NO2) allow for the generation of diverse compound arrays via automated, parallel synthesis platforms. The consistent, high-purity starting material ensures the reliability and reproducibility of results across multiple experimental runs, a fundamental requirement for generating high-quality SAR data .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal reactivity (Cl SNAr, Br cross-coupling)
Regioselective substitution and cyclization sequence
Agrochemical heterocycle discovery
Three reactive sites for sequential derivatization
Diverse chemical space exploration
Process-scale intermediate
Telescoped reaction sequence capability
Minimized purification and solvent waste
HTE library synthesis
Sequentially addressable functional groups
Reproducible SAR data generation
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